3-(1-甲基吡咯烷-2-基)吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

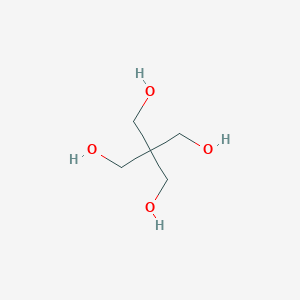

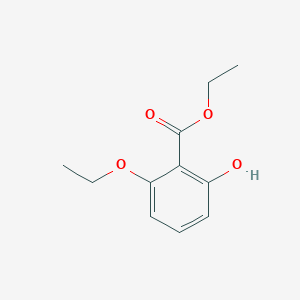

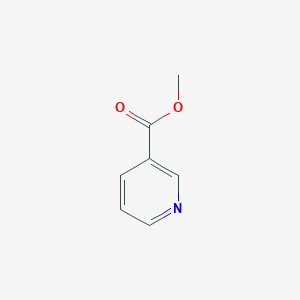

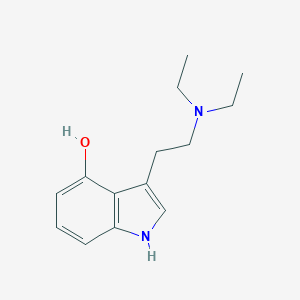

3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is an N-alkylpyrrolidine that consists of N-methylpyrrolidine bearing a pyridin-3-yl substituent at position 2 . It is a N-alkylpyrrolidine, a pyridine alkaloid, and a pyrrolidine alkaloid .

Molecular Structure Analysis

The molecular formula of 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is C10H15N3 . The InChI code is 1S/C10H15N3/c1-13-7-3-5-9(13)8-4-2-6-12-10(8)11/h2,4,6,9H,3,5,7H2,1H3, (H2,11,12) . Unfortunately, the specific 3D conformer or 2D structure is not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine include a molecular weight of 177.25 . It is a solid at room temperature . Unfortunately, other properties such as melting point, boiling point, and solubility are not provided in the search results.科学研究应用

Neuropharmacology

This compound is structurally similar to nicotine and has been studied for its potential effects on the central nervous system. It may act as an agonist or antagonist to nicotinic acetylcholine receptors, which are implicated in a range of neurological processes and disorders .

Synthetic Chemistry

As a building block in synthetic chemistry, this molecule can be used to synthesize a wide array of heterocyclic compounds. These compounds can have potential biological activities and are valuable in drug discovery and development .

Analytical Standards

In analytical chemistry, derivatives of this compound are used as standards to calibrate instruments and validate methods, particularly in the quantification of nicotine and related substances .

Ligand Chemistry

The compound serves as a precursor to phosphine ligands, which are crucial in catalytic asymmetric Grignard cross-coupling reactions. These reactions are important for creating complex molecules with high enantiomeric purity .

Metabolite Research

As a metabolite analog, it helps in studying the metabolic pathways of nicotine and other related alkaloids. Understanding these pathways is essential for developing treatments for addiction and for the bioremediation of environments contaminated by nicotine waste .

Receptor Studies

In receptor studies, this compound is used to investigate the binding affinity and activity of various nicotinic receptor subtypes. This research can lead to the development of new therapies for conditions like Alzheimer’s disease, schizophrenia, and tobacco dependence .

作用机制

Target of Action

It is known to belong to the class of organic compounds known as aminopyridines and derivatives . These compounds are characterized by an amino group attached to a pyridine ring .

Biochemical Pathways

As a metabolite, it may participate in various metabolic processes

Pharmacokinetics

It is soluble in chloroform, ethyl acetate, and methanol , which may influence its bioavailability. More comprehensive pharmacokinetic studies are needed to fully understand the ADME properties of this compound.

Result of Action

As a metabolite, it may have various effects depending on the specific metabolic pathways it participates in

属性

IUPAC Name |

3-(1-methylpyrrolidin-2-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-13-7-3-5-9(13)8-4-2-6-12-10(8)11/h2,4,6,9H,3,5,7H2,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQQQYVVFJFUMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=C(N=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40954391 |

Source

|

| Record name | 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32726-84-4, 6969-91-1 |

Source

|

| Record name | Nicotine, 2-amino-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032726844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC68655 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。